molecular formula C12H13NO2 B181098 5,8-Dimethoxy-4-methylquinoline CAS No. 58868-33-0

5,8-Dimethoxy-4-methylquinoline

Cat. No. B181098
CAS RN: 58868-33-0
M. Wt: 203.24 g/mol
InChI Key: NTCXGWIDEYATBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-4-methylquinoline is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a quinoline ring system with two methoxy and one methyl substituent. 5,8-Dimethoxy-4-methylquinoline has been studied for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism Of Action

The mechanism of action of 5,8-Dimethoxy-4-methylquinoline is not fully understood. However, it has been proposed that its fluorescent properties arise from the formation of a complex with metal ions, which leads to changes in the electronic structure of the molecule and the emission of fluorescence.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5,8-Dimethoxy-4-methylquinoline have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have shown that 5,8-Dimethoxy-4-methylquinoline can reduce inflammation and oxidative stress in animal models of disease.

Advantages And Limitations For Lab Experiments

One advantage of using 5,8-Dimethoxy-4-methylquinoline in lab experiments is its fluorescent properties, which allow for the detection of metal ions in cells. However, one limitation is that this compound may not be suitable for use in certain experimental systems, such as those that involve high concentrations of metal ions or complex biological matrices.

Future Directions

There are many potential future directions for research on 5,8-Dimethoxy-4-methylquinoline. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the exploration of its potential therapeutic applications, such as its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with metal ions in cells.

Synthesis Methods

The synthesis of 5,8-Dimethoxy-4-methylquinoline involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by a cyclization reaction with phosphorus oxychloride. This method has been reported in the literature and has been used to produce 5,8-Dimethoxy-4-methylquinoline in good yields.

Scientific Research Applications

5,8-Dimethoxy-4-methylquinoline has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes it a useful tool for studying metal ion signaling pathways in cells.

properties

CAS RN

58868-33-0

Product Name

5,8-Dimethoxy-4-methylquinoline

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5,8-dimethoxy-4-methylquinoline

InChI

InChI=1S/C12H13NO2/c1-8-6-7-13-12-10(15-3)5-4-9(14-2)11(8)12/h4-7H,1-3H3

InChI Key

NTCXGWIDEYATBA-UHFFFAOYSA-N

SMILES

CC1=CC=NC2=C(C=CC(=C12)OC)OC

Canonical SMILES

CC1=CC=NC2=C(C=CC(=C12)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.